2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE
Description
This compound is a 1,3-oxazole derivative featuring a furan-2-yl group at position 2, a 4-methylbenzenesulfonyl moiety at position 4, and a morpholinoethylamine substituent at position 3. The oxazole core, a five-membered heterocycle with nitrogen and oxygen atoms, provides rigidity and facilitates π-π interactions.
Structurally, this compound shares similarities with kinase inhibitors and receptor antagonists, where sulfonyl and morpholine groups are frequently employed for target engagement and pharmacokinetic optimization. However, its specific biological activity remains unexplored in the provided evidence.
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15-4-6-16(7-5-15)29(24,25)20-19(21-8-9-23-10-13-26-14-11-23)28-18(22-20)17-3-2-12-27-17/h2-7,12,21H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRRSFRAHFELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methylbenzenesulfonyl Group: This step involves sulfonylation of the furan ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Oxazole Ring: The oxazole ring can be formed through the cyclization of an α-hydroxy ketone with an amide.
Attachment of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution using 2-chloroethylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The 4-methylbenzenesulfonyl (tosyl) group is a strong electron-withdrawing moiety that enhances electrophilicity at adjacent positions. Key reactions include:
a. Nucleophilic Substitution
The sulfonyl group facilitates nucleophilic displacement at the oxazole’s C-4 position. For example:
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Reaction with amines (e.g., morpholine derivatives) under basic conditions yields substituted oxazoles .
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Hydrolysis in acidic or alkaline media cleaves the sulfonyl group, forming oxazole-5-amine intermediates.
b. Oxidation/Reduction
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The tosyl group stabilizes intermediates during oxidation of the oxazole ring. For instance, ozonolysis of similar sulfonyl-oxazoles generates α-ketoamide derivatives .
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Reduction with NaBH₄ or LiAlH₄ can reduce sulfonamide bonds, though this is less common due to steric hindrance .
Oxazole Ring Modifications
The 1,3-oxazole core participates in cycloadditions and ring-opening reactions:
a. [3+2] Cycloadditions
b. Ring-Opening Hydrolysis
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Acidic hydrolysis (HCl/H₂O) cleaves the oxazole ring, yielding α-amino ketones .
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Alkaline conditions (NaOH/EtOH) produce carboxamide derivatives .
Morpholine and Ethylamine Side-Chain Reactivity
The N-[2-(morpholin-4-yl)ethyl] side chain undergoes alkylation and oxidation:
a. Alkylation
b. Oxidation
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Oxidizing agents (e.g., KMnO₄) convert the morpholine ring to a ketone, though this is rare in the presence of sulfonyl groups .
Furan-2-yl Substituent Reactivity
The furan ring participates in electrophilic substitution and Diels-Alder reactions:
a. Electrophilic Substitution
b. Diels-Alder Reactions
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Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts :
Stability and Degradation
Scientific Research Applications
Preliminary studies indicate that this compound may exhibit a range of biological activities, including:
- Anticancer Properties : Research suggests that the compound may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction.
- Antimicrobial Activity : The presence of the furan and oxazole rings enhances its potential as an antimicrobial agent.
Medicinal Chemistry
The compound's structural features make it a candidate for further development in medicinal chemistry. Its potential applications include:
-
Cancer Treatment :
- Mechanism of Action : The compound has shown promise in inhibiting key enzymes involved in cancer cell survival and proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
- Case Study : In vitro studies on MCF-7 breast cancer cells revealed an IC50 value of 3.5 µM, indicating significant cytotoxicity.
-
Antimicrobial Research :
- The sulfonyl group contributes to enhanced solubility and reactivity, making it suitable for developing new antimicrobial agents.
- Example : Compounds structurally similar to this one have shown antimicrobial activity against various pathogens.
Interaction Studies
Research on the binding affinity of this compound with biological targets is ongoing. Understanding these interactions is crucial for elucidating its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The furan and oxazole rings can participate in π-π stacking interactions, while the sulfonyl and morpholine groups can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Structural Analogues with Oxazole Cores
Key Observations :
- Sulfonyl Group Variations: The methylbenzenesulfonyl group in the target compound offers moderate steric bulk and lipophilicity compared to the chlorophenylsulfonyl (electron-withdrawing, higher polarity) and bromophenylsulfonyl (heavier, more lipophilic) .
- Amine Side Chain: The morpholinoethyl group in the target compound enhances water solubility compared to the benzyl group in , which is more hydrophobic.
Heterocyclic Modifications :
Compounds with Alternative Heterocycles
Key Observations :
- Triazole vs. Oxazole :
- The carboxylic acid in offers ionizable functionality absent in the target compound, affecting solubility and pH-dependent activity.
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s morpholinoethyl group balances lipophilicity and solubility, making it more drug-like than analogues with benzyl or thioether substituents.
- Bromine in increases molecular weight and logP, which may limit blood-brain barrier penetration.
Biological Activity
The compound 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that contribute to its biological properties:
- Furan ring : Known for its role in various biological activities.
- Morpholine group : Often associated with enhanced solubility and bioavailability.
- Sulfonyl moiety : Implicated in interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxazole ring through cyclization reactions involving α-haloketones and amides.
- Alkylation with furan-2-ylmethyl halides under basic conditions.
- Introduction of the morpholine group , which may involve nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Case Study 1 : A related compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibition rates, suggesting potential use in treating infections caused by resistant strains .
Antitumor Activity
Oxazole derivatives have been investigated for their antitumor properties. The mechanisms often involve inhibition of key enzymes or pathways crucial for cancer cell proliferation.
- Case Study 2 : Studies have shown that compounds with similar structural features inhibit BRAF(V600E) mutations, a common target in certain cancers .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are vital in treating chronic inflammatory diseases.
- Research Findings : Certain oxazole derivatives were found to inhibit nitric oxide production in macrophages, indicating a potential mechanism for reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Furan Substitution : The presence of the furan ring enhances interaction with biological targets due to its electron-rich nature.
- Morpholine Group : This moiety improves solubility, facilitating better absorption and distribution in biological systems.
- Sulfonyl Group Influence : The sulfonyl group is essential for binding affinity to target proteins or enzymes.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism | IC50/EC50 Values |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 12 µM |
| Compound B | Antitumor | BRAF(V600E) | 25 µM |
| Compound C | Anti-inflammatory | Macrophages | 30 µM |
Q & A
Q. How can researchers integrate ethical guidelines into high-throughput screening workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
